4-Benzoylphenyl 2-ethoxybenzoate
Description
4-Benzoylphenyl 2-ethoxybenzoate is a benzoate ester derivative characterized by a benzoyl group (-C₆H₅CO-) attached to the para position of the phenyl ring and an ethoxy (-OCH₂CH₃) substituent at the ortho position of the ester moiety. This compound is structurally designed to combine aromatic bulk (benzoyl) with alkoxy flexibility (ethoxy), which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C22H18O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(4-benzoylphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C22H18O4/c1-2-25-20-11-7-6-10-19(20)22(24)26-18-14-12-17(13-15-18)21(23)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
InChI Key |
XDDGDDVHPHHLLK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 4-Benzoylphenyl 2-ethoxybenzoate with structurally similar benzoate esters:
Key Observations :
- Ethoxy groups at the ortho position (common in all analogs) may confer steric effects, influencing metabolic stability and interaction with enzymes like lipoprotein lipase (LPL) or PPARs .
Lipid-Lowering Effects:
- N-(4-Benzoylphenyl) pyrrole-2-carboxamide derivatives () demonstrate significant lipid-lowering effects in hyperlipidemic rats, reducing total cholesterol (TC), triglycerides (TG), and elevating HDL-C. This activity is linked to PPAR-α/γ modulation, similar to fibrates like gemfibrozil () .
- Gemfibrozil () reduces coronary events by 22–34% via PPAR-α activation, enhancing LPL activity and HDL-C synthesis. Structural analogs with benzoyl groups may mimic this pathway .
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